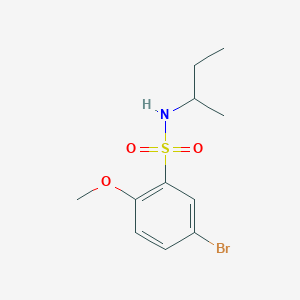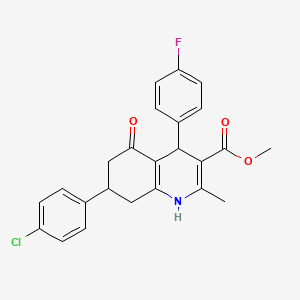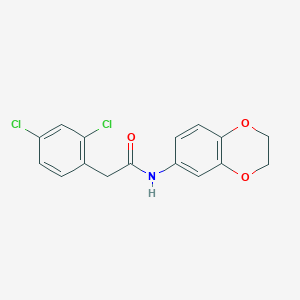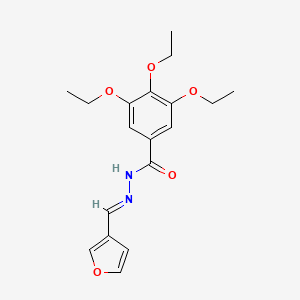
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide, also known as BMS-986142, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. In
Mecanismo De Acción
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide binds to the active site of BTK and prevents it from phosphorylating downstream targets. This, in turn, inhibits the activation of signaling pathways that promote inflammation and immune cell activation. By blocking BTK activity, this compound can reduce the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and activation of immune cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to significantly reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been found to be effective in reducing the severity of lupus symptoms, such as skin lesions and kidney damage. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide in lab experiments is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in immune cell signaling and inflammation. However, its potency and selectivity may also pose a challenge in designing experiments that accurately reflect the complexity of immune system regulation in vivo. In addition, the cost and availability of this compound may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the effectiveness of cancer immunotherapy. Another direction is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve therapeutic outcomes in autoimmune diseases. Finally, further studies are needed to fully understand the long-term safety and efficacy of this compound in human patients.
In conclusion, this compound is a promising compound with potential therapeutic applications in autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments provide valuable insights into its potential use in research and clinical settings. Future research on this compound holds promise for improving our understanding of immune system regulation and developing new treatments for autoimmune diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide involves a multi-step process starting with the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with sec-butylamine to form the corresponding sulfonamide. This is followed by further reactions to introduce the bromine atom and the methoxy group at the appropriate positions. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential use as a therapeutic agent in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has been shown to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a crucial role in the immune system's response to foreign invaders. By inhibiting BTK, this compound can help reduce the inflammation and tissue damage associated with autoimmune diseases.
Propiedades
IUPAC Name |
5-bromo-N-butan-2-yl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)11-7-9(12)5-6-10(11)16-3/h5-8,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPOWPTXTLRBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)

![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)

![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)


![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)